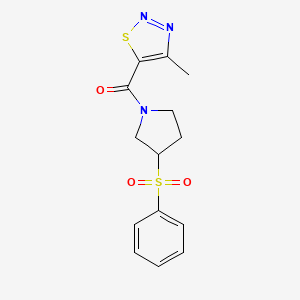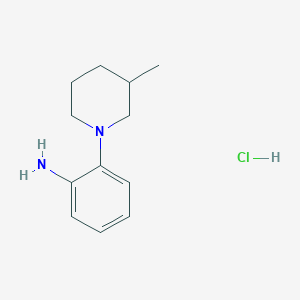
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,3-thiadiazole ring which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectroscopy, etc. The presence of the 1,2,3-thiadiazole ring and pyrrolidine ring in the compound can be confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present and the conditions under which the reactions are carried out. The 1,2,3-thiadiazole ring might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like melting point, boiling point, solubility, etc., can be predicted based on its structure and functional groups .科学的研究の応用
Molecular Structure and Physicochemical Properties
The compound under discussion, related to derivatives such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, has been explored for its unique molecular structure and physicochemical properties. These compounds are obtained through multi-step substitution reactions, and their structures have been confirmed via various spectroscopic methods. Additionally, their molecular structures have been further elucidated using density functional theory (DFT), providing insights into their physicochemical properties and potential reactivity patterns, which could be indicative of the applications of the compound (Huang et al., 2021).
Crystallography and Disorder
Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including compounds structurally related to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, has highlighted the occurrence of extensive disorder within these molecules. This disorder poses challenges for automatic detection during data-mining processes but also offers valuable insights into the crystallographic behavior and potential applications of such compounds in material science and structural chemistry (Swamy et al., 2013).
Biological Activity
The synthesis and evaluation of novel N-phenylpyrazolyl aryl methanones derivatives, which share a similar sulfonyl and pyrrolidinyl methanone moiety with the compound of interest, have been undertaken to explore their biological activities. These compounds have demonstrated promising herbicidal and insecticidal activities, suggesting potential applications in agricultural chemistry and pest management. The presence of the sulfonyl group, in particular, appears to play a significant role in modulating the activity of these compounds, indicating a possible area of interest for further research on the biological applications of this compound (Wang et al., 2015).
Antimicrobial Activity
Compounds structurally related to the chemical have been synthesized and tested for their antimicrobial efficacy. These studies have shown that certain derivatives exhibit significant activity against a range of microbial strains, comparable to standard drugs. This suggests potential applications in developing new antimicrobial agents or preservatives, where the specific molecular modifications could enhance efficacy or reduce toxicity (Kumar et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZOSJKYFSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)
![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)

![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)
![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)

![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)
![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)

